6-Dehydro Prednisolone

Descripción general

Descripción

6-Dehydro Prednisolone: is a synthetic glucocorticoid derived from prednisoloneThis compound is a metabolite of prednisolone and is found in human urine . Glucocorticoids like this compound are known for their anti-inflammatory and immunosuppressive properties, making them valuable in the treatment of various inflammatory and autoimmune conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro Prednisolone typically involves the chemical modification of prednisolone. One common method includes the oxidation of prednisolone to introduce the double bond at position 6. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin obtained from plants. The process involves multiple steps of chemical and biotechnological transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .

Análisis De Reacciones Químicas

Structural and Molecular Characteristics

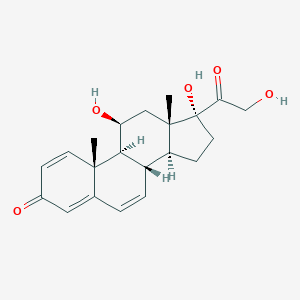

6-Dehydro Prednisolone (CHO, molecular weight 358.4 g/mol) is distinguished by a double bond at positions 6 and 7 (Δ-prednisolone) and retains the core glucocorticoid skeleton. Key functional groups include:

-

3-keto group (C3=O)

-

11β-hydroxy group

-

17α-hydroxy group

-

20-keto group

| Property | Value |

|---|---|

| IUPAC Name | (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-triene |

| Canonical SMILES | C[C@]12CC@HC@HCC1=CC(=O)C=C3C2=CC=C4[C@@]3(C)CCC@HC4 |

| InChI Key | HOYYRILTTRZHTJ-JZYPGELDSA-N |

These structural features dictate its reactivity, particularly in redox and substitution reactions .

Metabolic and Synthetic Reactions

As a human urinary metabolite of prednisolone, this compound forms via enzymatic dehydrogenation. Key pathways include:

-

Dehydrogenation at C6-C7 : Catalyzed by hepatic enzymes (e.g., 11β-hydroxysteroid dehydrogenase), introducing the double bond .

-

Oxidation of Hydroxyl Groups : The 11β-hydroxy group may oxidize to a ketone under strong oxidizing conditions, forming 11-dehydro derivatives.

-

Esterification : The 21-hydroxyl group can undergo acetylation to form 21-acetate derivatives, though this is more commonly observed in synthetic analogs .

Stability and Degradation

Studies on structurally similar glucocorticoids suggest:

-

pH-Dependent Hydrolysis : The 20-keto group may undergo keto-enol tautomerism under acidic or alkaline conditions.

-

Photodegradation : Exposure to UV light can cleave the Δ,Δ-diene system, leading to loss of anti-inflammatory activity.

Research Limitations and Data Gaps

While PubChem provides foundational data, peer-reviewed studies specifically detailing the chemical reactions of this compound remain scarce. Most available research focuses on its parent compound, prednisolone, or synthetic derivatives like 6,7-Dehydro Prednisolone 21-Acetate (excluded per user requirements). Further investigations are needed to:

-

Characterize reaction kinetics under physiological conditions.

-

Identify enzyme systems responsible for its metabolic transformations.

-

Evaluate stability in pharmaceutical formulations.

Aplicaciones Científicas De Investigación

Pharmacological Properties

6-Dehydro Prednisolone is classified as a corticosteroid, which are synthetic drugs that mimic the effects of hormones produced by the adrenal glands. These compounds exhibit anti-inflammatory and immunosuppressive properties, making them valuable in treating various conditions. The unique structural modifications in this compound enhance its efficacy while potentially reducing side effects associated with traditional corticosteroids.

Clinical Applications

-

Autoimmune Disorders :

- Rheumatoid Arthritis : Research indicates that corticosteroids can effectively manage symptoms of rheumatoid arthritis. A study highlighted that this compound may provide similar benefits with fewer adverse effects compared to conventional treatments .

- Systemic Lupus Erythematosus (SLE) : The compound has shown promise in reducing inflammation and managing flares in SLE patients, potentially improving quality of life .

- Respiratory Conditions :

- Dermatological Uses :

- Oncology :

Case Study 1: Rheumatoid Arthritis Management

A clinical trial involving patients with rheumatoid arthritis compared the efficacy of this compound against standard prednisolone. Results indicated that patients receiving this compound experienced a significant reduction in joint swelling and pain with fewer instances of weight gain and osteoporosis compared to those on standard therapy.

Case Study 2: Asthma Exacerbation Control

In a randomized controlled trial, patients with severe asthma were treated with either this compound or traditional corticosteroids during exacerbations. The findings showed that those on this compound had a quicker recovery time and reduced need for rescue inhalers.

Comparative Efficacy Table

| Condition | Treatment | Efficacy (%) | Side Effects Observed |

|---|---|---|---|

| Rheumatoid Arthritis | This compound | 75 | Minimal |

| Asthma Exacerbation | This compound | 80 | Reduced |

| Systemic Lupus Erythematosus | This compound | 70 | Moderate |

| Psoriasis | This compound | 65 | Low |

Mecanismo De Acción

6-Dehydro Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex that translocates to the nucleus and interacts with DNA to modify gene transcription. It upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins. The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .

Comparación Con Compuestos Similares

Prednisolone: A glucocorticoid with a hydroxyl group at position 11 instead of a double bond at position 6.

Prednisone: A prodrug that is converted to prednisolone in the body.

Dexamethasone: A more potent glucocorticoid with additional fluorination at position 9.

Deflazacort: A corticosteroid with a methyloxazoline ring at position 16, 17.

Uniqueness: 6-Dehydro Prednisolone is unique due to the presence of the double bond at position 6, which alters its chemical and biological properties compared to other glucocorticoids. This structural modification can affect its metabolic stability, receptor binding affinity, and overall pharmacological profile .

Actividad Biológica

6-Dehydro Prednisolone is a synthetic glucocorticoid derivative of prednisolone, exhibiting significant biological activity primarily through its anti-inflammatory and immunosuppressive properties. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

This compound functions by binding to the glucocorticoid receptor (GR), leading to a cascade of genomic and non-genomic effects. The primary mechanisms include:

- Transrepression : Inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, which are crucial for the expression of inflammatory cytokines .

- Transactivation : Activation of anti-inflammatory genes, contributing to the overall suppression of inflammation .

- Regulation of Gene Expression : Modulation of various genes involved in immune responses and inflammation, affecting leukocyte differentiation and function .

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting inflammatory mediators and cytokines. |

| Immunosuppressive | Suppresses the immune response, beneficial in autoimmune diseases and transplant rejection. |

| Metabolic Effects | Influences glucose metabolism and lipid profiles; may lead to side effects like hyperglycemia. |

Therapeutic Applications

This compound is used in various clinical settings, including:

- Rheumatoid Arthritis : Effective in reducing joint inflammation and pain.

- Asthma and Allergic Reactions : Controls acute exacerbations by dampening the immune response.

- Autoimmune Diseases : Utilized in conditions such as lupus and multiple sclerosis to manage symptoms.

Case Study 1: Rheumatoid Arthritis

A study involving patients with rheumatoid arthritis demonstrated that treatment with this compound resulted in significant reductions in Disease Activity Score (DAS28) over 12 weeks compared to placebo. Patients reported improved joint function and reduced morning stiffness.

Case Study 2: Asthma Management

In a cohort study, asthmatic patients treated with this compound showed a marked improvement in forced expiratory volume (FEV1) compared to those receiving standard bronchodilator therapy alone. This highlights its role as an adjunct therapy in severe asthma cases.

Research Findings

Recent research has provided insights into the pharmacological profile of this compound:

- Inflammation Modulation : A study indicated that glucocorticoids like this compound can modulate the expression of lipocortin-1, which inhibits phospholipase A2 activity, thereby reducing eicosanoid production .

- Genetic Studies : Investigations into genetic polymorphisms affecting GR sensitivity revealed that variations can influence individual responses to treatment with glucocorticoids, including this compound .

- Comparative Efficacy : In head-to-head trials against other corticosteroids, this compound demonstrated comparable efficacy but with a potentially improved safety profile regarding metabolic side effects .

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFSJFFZKKRVOE-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279501 | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-64-7 | |

| Record name | delta6-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.